1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene
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Overview
Description
1,3,3-Trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a trimethyl group and a conjugated diene side chain.
Preparation Methods
The synthesis of 1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexene ring and the conjugated diene side chain.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Side Chain Attachment: The conjugated diene side chain is introduced through a series of reactions, including alkylation and dehydrogenation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3,3-Trimethyl-2-[(1E,3E)-3-methylpenta-1-3-dien-1-yl]cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major products formed from these reactions include ketones, carboxylic acids, and halogenated derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-[(1E,3E)-3-methylpenta-1-3-dien-1-yl]cyclohexene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1-3-dien-1-yl]cyclohexene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
1,3,3-Trimethyl-2-[(1E,3E)-3-methylpenta-1-3-dien-1-yl]cyclohexene can be compared with other sesquiterpenoids, such as:
Farnesene: A sesquiterpene with a similar conjugated diene structure but lacking the cyclohexene ring.
Bisabolene: Another sesquiterpene with a different ring structure and side chain arrangement.
Humulene: A sesquiterpene with a unique ring structure and multiple double bonds.
The uniqueness of 1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1-3-dien-1-yl]cyclohexene lies in its specific combination of a cyclohexene ring and a conjugated diene side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24 |
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Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dienyl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h6,9-10H,7-8,11H2,1-5H3/b10-9+,12-6+ |
InChI Key |
KUEVAPFABUUVHS-AYCKBHPDSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
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